molecular formula C10H14N6OS B10823793 hA3AR agonist 1

hA3AR agonist 1

Cat. No.: B10823793
M. Wt: 266.33 g/mol
InChI Key: MEYWNRDHEXYZIX-VISXPRAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of hA3AR agonist 1 involves several steps, including the modification of adenosine analogues. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

hA3AR agonist 1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

hA3AR agonist 1 exerts its effects by binding to the A3 adenosine receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

hA3AR agonist 1 is unique due to its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and binding affinities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C10H14N6OS

Molecular Weight

266.33 g/mol

IUPAC Name

(2R,3R,4S)-4-amino-2-[6-(methylamino)purin-9-yl]thiolan-3-ol

InChI

InChI=1S/C10H14N6OS/c1-12-8-6-9(14-3-13-8)16(4-15-6)10-7(17)5(11)2-18-10/h3-5,7,10,17H,2,11H2,1H3,(H,12,13,14)/t5-,7-,10-/m1/s1

InChI Key

MEYWNRDHEXYZIX-VISXPRAWSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H](CS3)N)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(CS3)N)O

Origin of Product

United States

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